2-cyano-N-heptylacetamide

Vue d'ensemble

Description

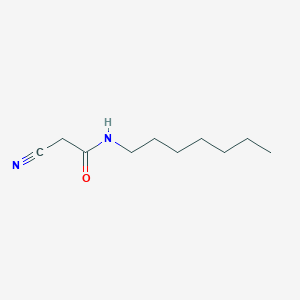

2-cyano-N-heptylacetamide is an organic compound with the molecular formula C10H18N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a heptyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-heptylacetamide typically involves the cyanoacetylation of heptylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of heptylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-heptylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can engage in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, dimethylformamide (DMF).

Catalysts: Triethylamine, dicyclohexylcarbodiimide (DCC).

Major Products Formed

Heterocyclic Compounds: Reaction with hydrazonoyl chloride can yield aminopyrazole derivatives.

Substituted Amides: Reaction with various amines can produce substituted amides.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-cyano-N-heptylacetamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds synthesized from this base showed effectiveness against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong antibacterial properties. For instance, derivatives displayed MIC values ranging from 16 to 64 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound could modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models further supported these findings, showing a reduction in paw edema in CFA-induced inflammation models . The compound's ability to inhibit leukocyte migration during zymosan-induced peritonitis was also significant, indicating its potential as an anti-inflammatory agent.

Synthesis of Heterocycles

This compound serves as a versatile precursor for synthesizing various nitrogenous heterocycles, such as thiazoles, dihydropyridines, and imidazoles. These heterocycles are of considerable interest due to their diverse biological activities, including antimicrobial and anticancer properties . The straightforward synthesis pathways utilizing this compound allow for the rapid development of new pharmaceutical agents.

Drug Development

The compound's structural features make it a candidate for drug development targeting specific enzymes or pathways involved in disease mechanisms. For instance, modifications of the 2-cyano group have been explored to enhance the selectivity and potency against specific biological targets related to diseases like hypertension and inflammatory disorders .

Antimicrobial Activity Study (2024)

- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were noted on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anti-inflammatory Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Synthesis and Characterization of Derivatives (2025)

- Objective : Develop novel derivatives with enhanced biological activity.

- Findings : New derivatives synthesized from this compound exhibited improved antimicrobial activity compared to the parent compound.

Tables

| Application Area | Findings/Results |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, MIC = 32 µg/mL |

| Effective against Escherichia coli, MIC = 64 µg/mL | |

| Anti-inflammatory Effects | Reduced IL-1β and TNFα production in macrophages |

| Significant reduction in paw edema in animal models | |

| Synthesis Utility | Precursor for thiazoles, dihydropyridines, imidazoles |

Mécanisme D'action

The mechanism of action of 2-cyano-N-heptylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s ability to form hydrogen bonds and participate in condensation reactions makes it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-cyano-N-(4-nitrophenyl)acetamide

- 2-cyano-N-(2-pyridyl)acetamide

Uniqueness

2-cyano-N-heptylacetamide is unique due to its heptyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipophilic characteristics compared to its analogs with shorter or more polar substituents .

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research and development.

Activité Biologique

2-Cyano-N-heptylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 52493-38-6) features a cyano group attached to a heptylacetamide backbone. Its structure can be represented as follows:

This compound's properties, such as solubility and permeability, are crucial for its biological activity. According to available data, it is not a substrate for P-glycoprotein (P-gp) and does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for further development .

The biological activity of this compound has been linked to various mechanisms:

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:

- Antiplasmodial Activity : A study demonstrated that certain carboxamide derivatives exhibited significant antiplasmodial activity at concentrations as low as 3 µM. Although specific data for this compound is limited, structural analogs suggest potential efficacy against malaria parasites .

- Kinase Inhibition : Research on related compounds revealed that modifications to the acetamide structure can enhance inhibitory activity against kinases like TAK1. For example, an imidazopyridine derivative with a similar moiety showed an IC50 value of 27 nM against TAK1, indicating strong potential for therapeutic applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | TAK1 | TBD | Potential Inhibitor |

| Imidazopyridine derivative | TAK1 | 27 | Reversible Inhibitor |

| Carboxamide derivatives | Plasmodium falciparum | <10% viability at 3 µM | Antiplasmodial |

Propriétés

IUPAC Name |

2-cyano-N-heptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWGIMFYYVRCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405209 | |

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-38-6 | |

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.